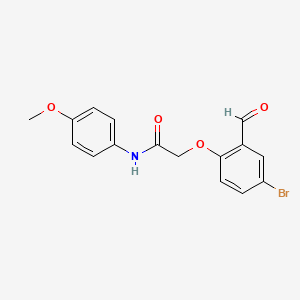

![molecular formula C20H19N3O4 B2886045 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851096-15-6](/img/structure/B2886045.png)

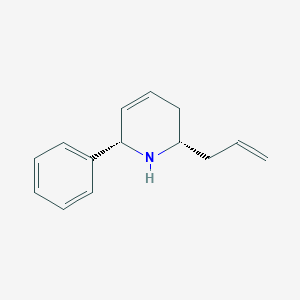

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a redox-active quinone that is capable of generating reactive oxygen species (ROS) and inducing oxidative stress in cells.

科学的研究の応用

Psycho- and Neurotropic Profiling

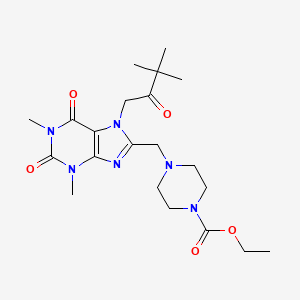

One study conducted psycho- and neurotropic evaluations of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo. The research identified substances with sedative, anti-amnesic, anti-anxiety actions, and considerable antihypoxic effects, indicating potential for further in-depth studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthetic Chemistry Enhancements

Another contribution to the field is the development of a one-pot synthesis method for 3-nitroquinolin-2(1H)-ones via an eco-friendly H2O/AcOH system. This method represents an improvement to the classical Friedlander reaction, showcasing the compound's relevance in the synthesis of quinolin derivatives (Chen, Ren, Xu, Shao, & Li, 2017).

Material Science Applications

The synthesis and characterization of nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives demonstrated the compounds' utility in ethylene oligomerization, with the study revealing insights into steric and electronic influences of substituents (Sun, Wang, Wedeking, Zhang, Zhang, Cai, & Li, 2007).

Pharmaceutical Research

Research on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlighted the potential of these compounds in inhibiting growth in various cancer cell lines. This study underscores the significance of quinolin derivatives in developing new therapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Analytical Chemistry Developments

The development of a quinoline-based compound for explosive 2,4,6-trinitrophenol sensing is another innovative application. This compound demonstrated high selectivity and sensitivity, highlighting the broader utility of quinoline derivatives in environmental and safety-related analytical applications (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).

特性

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-12-8-16-10-15(20(25)22-18(16)9-13(12)2)6-7-21-19(24)14-4-3-5-17(11-14)23(26)27/h3-5,8-11H,6-7H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCARQRQTJZMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2885968.png)

![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)

![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)

![2,2-Difluorospiro[2.3]hexan-5-ol](/img/structure/B2885981.png)

![2-chloro-11H-indolo[3,2-c]quinolin-6-ol](/img/structure/B2885983.png)

![methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2885985.png)